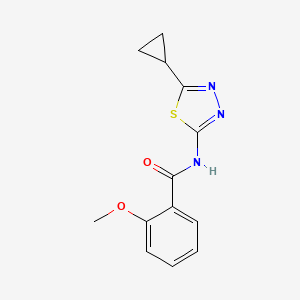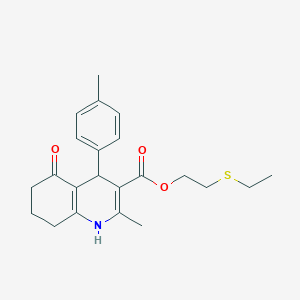![molecular formula C17H16N2O2 B5163558 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as MBI-10, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious disease research, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacteria and viruses.
作用機序
The mechanism of action of 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. In cancer research, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is also relatively easy to synthesize and can be produced in large quantities. However, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one research, including the development of more potent analogs, the investigation of its potential as a therapeutic agent in various diseases, and the exploration of its mechanism of action. Additionally, 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one could be used as a tool compound to study the role of various signaling pathways and enzymes in disease development and progression.
合成法
3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 2-aminoacetophenone to form a Schiff base. The Schiff base is then reacted with isatin to produce 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. The synthesis method has been optimized to yield high purity and high yields of 3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one.
特性
IUPAC Name |
3-[(2-methoxyphenyl)methyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-9-5-2-6-12(16)10-18-11-14-13-7-3-4-8-15(13)19-17(14)20/h2-9,11,19-20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSGMUJFBHUDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)
![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)

![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
![N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5163576.png)
![1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)